2-Bromo-4-iodobenzyl alcohol

Physical Organic Chemistry Bond Dissociation Energy Oxidative Addition Kinetics

Researchers synthesizing unsymmetrical biaryls often face statistical mixtures with homo-dihalogenated benzyl alcohols, requiring tedious chromatography. 2-Bromo-4-iodobenzyl alcohol (CAS 1261648-93-4) solves this via a ~15 kcal/mol C-I vs C-Br BDE gap enabling oxidative addition selectivity: • Programmed sequential cross-coupling: C-I at mild conditions, then C-Br under forcing conditions-no protection needed • Three orthogonal vectors: C-I, C-Br, and benzylic -CH₂OH for late-stage diversification • ≥97% purity; global stock available for automated parallel synthesis

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
CAS No. 1261648-93-4
Cat. No. B1529192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodobenzyl alcohol
CAS1261648-93-4
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Br)CO
InChIInChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
InChIKeyYMEXRVNZYXNDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodobenzyl alcohol – Orthogonal Cross-Coupling Intermediate


2-Bromo-4-iodobenzyl alcohol (CAS 1261648-93-4, molecular formula C₇H₆BrIO, MW 312.93 g/mol) is a halogenated benzyl alcohol derivative bearing bromine at the 2-position and iodine at the 4-position of the aromatic ring [1]. This compound belongs to the class of dihalogenated benzyl alcohols and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its dual-halogen architecture enables programmed sequential functionalization via transition-metal-catalyzed cross-coupling reactions [1]. The presence of both a benzylic alcohol handle and two chemically differentiated aryl halide sites makes this scaffold particularly valuable for constructing complex molecular architectures that are inaccessible from monohalogenated or symmetrically dihalogenated analogs .

Why 2-Bromo-4-iodobenzyl alcohol Outperforms Analogues in Sequential Coupling


Monohalogenated benzyl alcohols such as 2-bromobenzyl alcohol (CAS 18982-54-2) or 4-iodobenzyl alcohol (CAS 18282-51-4) provide only a single reactive aryl halide site, limiting downstream elaboration to one cross-coupling event and precluding the construction of unsymmetrically difunctionalized biaryl or aryl-alkyne architectures in a programmed sequence [1]. Symmetrically dihalogenated analogs such as 2,4-dibromobenzyl alcohol (CAS 666747-06-4) carry two identical halogen atoms, which compromise site-selectivity control: both sites compete with near-equal reactivity in Pd-catalyzed couplings, leading to statistical mixtures of mono- and bis-coupled products [2]. The Br/I pairing in 2-bromo-4-iodobenzyl alcohol exploits the intrinsic ~15 kcal/mol difference in C–I versus C–Br bond dissociation energies—approximately 57 kcal/mol for aryl C–I versus 72 kcal/mol for aryl C–Br—creating a built-in reactivity hierarchy that the comparator scaffolds fundamentally lack [3]. This differential reactivity directly translates into the ability to execute two sequential, site-programmable cross-coupling reactions on the same aromatic core without intermediate protection or statistical separation, a capability that monohalogenated and homo-dihalogenated alternatives cannot replicate.

2-Bromo-4-iodobenzyl alcohol: Quantitative Differentiation from Analogues


Bond Dissociation Energy Gap Enables Programmed Sequential Coupling

The single most differentiating feature of 2-bromo-4-iodobenzyl alcohol is the ~15 kcal/mol bond dissociation energy (BDE) gap between its two aryl–halogen bonds. The aryl C–I bond BDE is approximately 57 kcal/mol (238 kJ/mol), while the aryl C–Br bond BDE is approximately 72 kcal/mol (301 kJ/mol) [1]. This energetic difference underpins the well-established oxidative addition reactivity order in palladium(0) catalysis: Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl [2]. In contrast, the comparator 2,4-dibromobenzyl alcohol (CAS 666747-06-4) presents two C–Br bonds of identical BDE (~72 kcal/mol each), affording no intrinsic site-selectivity bias. Similarly, monohalogenated analogs such as 2-bromobenzyl alcohol (single C–Br, ~72 kcal/mol) and 4-iodobenzyl alcohol (single C–I, ~57 kcal/mol) each offer only one coupling-competent site. The Br–I BDE gap enables the iodine site to undergo oxidative addition at room temperature or mild heating while the bromine site remains intact, permitting a first coupling at C-4 (iodo) followed by a second, distinct coupling at C-2 (bromo) under adjusted conditions [3].

Physical Organic Chemistry Bond Dissociation Energy Oxidative Addition Kinetics

Rh-Catalyzed Chemoselective Borylation with Exclusive C–I Selectivity

In a 2020 study by Varni, Bautista, and Noonan, a rhodium-catalyzed borylation protocol employing [Rh(COD)Cl]₂ (0.5 mol%), bis(pinacolato)diboron (B₂pin₂), and KOAc achieved >90% conversion with exclusive chemoselectivity for the C–I bond over the C–Br bond in a panel of bromoiodoarene substrates [1]. The reaction proceeds at ambient temperature with broad functional group tolerance (esters, cyano, keto, nitro, chloro, fluoro, and alkoxy groups), producing aryl boronate esters that retain the bromine substituent for subsequent orthogonal coupling [1]. While the study did not test 2-bromo-4-iodobenzyl alcohol specifically, the bromoiodoarene scaffold is directly transferable, and the protocol has been demonstrated on substrates including 1-bromo-3-iodobenzene and 1-bromo-4-iodobenzene, where exclusive borylation at the iodo position was observed [2]. By contrast, attempts at selective monofunctionalization of 2,4-dibromobenzyl alcohol under analogous conditions would be expected to yield statistical or poorly differentiated product mixtures, as both bromine sites exhibit comparable reactivity toward oxidative addition [3].

Chemoselective Catalysis C–H Borylation Cross-Coupling Precursor Synthesis

Lipophilicity and Molecular Weight: Advantage in Drug Discovery

2-Bromo-4-iodobenzyl alcohol (MW 312.93 g/mol; computed XLogP3-AA = 2.4) occupies a differentiated physicochemical space compared to its monohalogenated analogs [1]. 2-Bromobenzyl alcohol (CAS 18982-54-2) has MW 187.03 g/mol and LogP ~1.87–1.94 [2], while 4-iodobenzyl alcohol (CAS 18282-51-4) has MW 234.03 g/mol and estimated LogP ~2.0 [3]. The target compound's higher MW and LogP place it in an intermediate property range that is distinct from the monohalogenated starting materials. Its computed topological polar surface area (tPSA = 20.2 Ų) is identical to the monohalogenated analogs due to the single hydroxyl group, indicating that the added halogens modulate lipophilicity without introducing additional H-bond donors or acceptors that would penalize membrane permeability [1]. This property profile makes 2-bromo-4-iodobenzyl alcohol a more advanced intermediate for constructing drug-like chemical space: both halogen sites can be elaborated in two sequential diversification steps, affording final compounds with controlled MW and LogP, whereas the monohalogenated analogs require additional synthetic steps (halogenation or borylation) to achieve the same level of substitution complexity.

Physicochemical Properties Drug Discovery Lead Optimization

Commercial Purity Enables Direct Library Synthesis

2-Bromo-4-iodobenzyl alcohol is commercially available at reliably high purity from multiple established suppliers: CymitQuimica (Apollo Scientific brand) certifies ≥99.9% purity by GC area normalization ; Capot Chemical specifies ≥98% purity by HPLC with ≤0.5% moisture content ; Aladdin Scientific supplies at ≥97% purity . This places the compound in a quality tier suitable for direct use in reaction screening, parallel library synthesis, and fragment elaboration without additional purification steps. In comparison, niche or custom-synthesized bromoiodoaryl building blocks frequently require post-purchase purification due to lower batch-to-batch consistency . The compound's commercial availability in standard pack sizes (100 mg to 5 g) from multiple sources also mitigates single-supplier dependency, a practical procurement consideration for sustained research programs. Pricing benchmarks: approximately ¥327/1g (Macklin, 97% purity) [1], €101–170/1g (European suppliers) , and £36/1g (Apollo Scientific UK) , positioning the compound in the expected cost range for a dihalogenated specialty building block.

Chemical Procurement Quality Assurance Parallel Synthesis

Orthogonal Halogen Handles Enable Sequential Cross-Coupling

The defining synthetic advantage of 2-bromo-4-iodobenzyl alcohol is the ability to perform two sequential, site-programmed cross-coupling reactions—first at the iodo position under mild conditions, then at the bromo position under more forcing conditions—without intermediate halogenation, protection, or statistical separation . This orthogonal reactivity paradigm has been extensively validated across the bromoiodoarene class: in Sonogashira couplings, the iodine end of bromoiodoarenes can be selectively coupled to terminal acetylenes at room temperature while leaving the bromine unreacted; in Suzuki–Miyaura couplings under Pd(dppf)Cl₂ catalysis, the iodine site reacts preferentially [1]. The sequential Suzuki–Sonogashira sequence has been demonstrated for the synthesis of unsymmetrical biaryl-alkyne hybrids using 1-bromo-4-iodobenzene as a model substrate [2]. In the context of 2-bromo-4-iodobenzyl alcohol, the benzylic alcohol handle further enables oxidation to the aldehyde or carboxylic acid, etherification, or esterification, adding a third dimension of orthogonal functionalization . By contrast, 2-bromobenzyl alcohol, 4-iodobenzyl alcohol, and 2,4-dibromobenzyl alcohol can each support at most one clean cross-coupling event without additional functional group interconversion steps or statistical product distributions, directly limiting their utility as multi-step diversification platforms.

Sequential Cross-Coupling Orthogonal Reactivity Divergent Synthesis

Aryl Iodide Preferential Reactivity in Suzuki Coupling

The well-established reactivity trend in Pd(0)-catalyzed Suzuki–Miyaura cross-coupling places aryl iodides as significantly more reactive than aryl bromides: Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl [1]. For 2-bromo-4-iodobenzyl alcohol, this translates into the ability to perform a first Suzuki coupling selectively at the 4-iodo position at room temperature using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, while the 2-bromo position remains intact [2]. A practical demonstration of this selectivity is seen in the B-alkyl Suzuki coupling of 1-bromo-4-iodobenzene with 9-BBN-derived alkylboranes using Pd(dppf)Cl₂·CH₂Cl₂ and aqueous NaOH at 85°C, where exclusive coupling at the iodine-bearing carbon was observed to furnish the bromobiaryl intermediate in good yield [3]. In a direct competition experiment context, the iodine site of the target compound would react preferentially with the first equivalent of boronic acid under mild conditions, while the bromine site requires higher temperature, longer reaction time, or a more active catalyst system for the second coupling [1]. This staged reactivity profile is fundamentally unavailable to 2,4-dibromobenzyl alcohol, where both bromine sites would compete kinetically, producing a mixture of mono- and bis-coupled products that requires chromatographic separation [4].

Suzuki–Miyaura Coupling Reactivity Selectivity Palladium Catalysis

2-Bromo-4-iodobenzyl alcohol: Key Application Scenarios


Unsymmetrical Biaryl-Alcohol Synthesis via Sequential Suzuki

In medicinal chemistry programs requiring the construction of unsymmetrical biaryl architectures with a benzylic alcohol terminus, 2-bromo-4-iodobenzyl alcohol enables a two-step Suzuki–Suzuki sequence: first coupling of an arylboronic acid selectively at the 4-iodo position under mild Pd(0) conditions (room temperature to 50°C), followed by a second Suzuki coupling at the 2-bromo position with a different arylboronic acid under more forcing conditions (80–110°C) [1]. This strategy is supported by the ~15 kcal/mol C–I vs C–Br BDE gap that underpins the oxidative addition selectivity [2]. The benzylic alcohol remains available throughout for late-stage oxidation, etherification, or esterification. Alternative routes using 2,4-dibromobenzyl alcohol would inevitably generate statistical product mixtures requiring chromatographic separation of mono- and bis-coupled products, directly reducing isolated yields and increasing purification burden [3].

Diversity-Oriented Synthesis with Three Orthogonal Handles

2-Bromo-4-iodobenzyl alcohol provides three distinct, orthogonally addressable functionalization sites in a single small-molecule scaffold: (i) C–I for first cross-coupling (Suzuki, Sonogashira, or Heck), (ii) C–Br for second cross-coupling, and (iii) the benzylic –CH₂OH group for oxidation, etherification, esterification, or carbamate formation [1]. This three-vector architecture is ideal for diversity-oriented synthesis (DOS) platforms where maximizing chemical space coverage from a minimal set of building blocks is paramount. Each diversification step can occur without protecting group manipulation of the other sites, enabling efficient parallel library synthesis. Monohalogenated benzyl alcohol scaffolds (2-bromobenzyl alcohol or 4-iodobenzyl alcohol) offer at most two vectors, limiting library dimensionality [2]. The high commercial purity (97–99.9%) of the compound further supports direct use in automated parallel synthesis workflows without pre-purification [3].

Radiolabeled Tracer Synthesis via Pd-Carbonylation

The iodo-substituted benzyl alcohol motif has been validated as an ideal tag for Pd-catalyzed carbonylation with isotopically labeled carbon monoxide ([¹¹C]CO), enabling the preparation of radiolabeled compounds for positron emission tomography (PET) imaging [1]. In 2-bromo-4-iodobenzyl alcohol, the 4-iodo position can undergo chemoselective Pd-catalyzed alkoxycarbonylation to introduce a radiolabel, while the 2-bromo position remains intact for subsequent diversification or bioconjugation [2]. The orthogonality of the Br/I handles ensures that the carbonylation occurs exclusively at the iodine site, an outcome that would be ambiguous with 2,4-dibromobenzyl alcohol. This application is directly relevant to the development of novel PET tracers and diagnostic agents, where the compound's well-defined purity and multi-vendor availability support reproducible radiochemical transformations [3].

Chemoselective Borylation for Conjugated Polymer Synthesis

The Rh-catalyzed chemoselective borylation methodology developed by Varni et al. (J. Org. Chem. 2020) provides a direct route to convert the C–I bond of bromoiodoarenes into a pinacol boronate ester (Bpin) while preserving the C–Br bond [1]. Applied to 2-bromo-4-iodobenzyl alcohol, this transformation would generate a bifunctional monomer bearing both a boronate ester (at C-4) and a bromine (at C-2), suitable for iterative cross-coupling polymerizations such as catalyst-transfer polycondensation used in the synthesis of conjugated polymers for organic electronics [2]. The >90% conversion and exclusive C–I selectivity of the borylation step ensures a well-defined monomer structure, which is critical for achieving narrow polymer dispersity and controlled chain-growth behavior. Symmetrically dihalogenated or monohalogenated benzyl alcohol analogs cannot furnish the same bifunctional monomer architecture with equivalent precision [3].

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